3-Ethyl-3-hexanol

Interfacial Science Physical Chemistry Colloids

3-Ethyl-3-hexanol (CAS 597-76-2), also known as 3-ethylhexan-3-ol, is a branched-chain, tertiary alcohol with the molecular formula C8H18O and a molecular weight of approximately 130.23 g/mol. It is a colorless liquid with a mild, floral odor and is found naturally as a flavor component in muscadine grapes and wines.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 597-76-2
Cat. No. B1581893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-hexanol
CAS597-76-2
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(CC)(CC)O
InChIInChI=1S/C8H18O/c1-4-7-8(9,5-2)6-3/h9H,4-7H2,1-3H3
InChIKeyWNDLTOTUHMHNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-hexanol CAS 597-76-2: A Branched C8 Tertiary Alcohol for Solvent and Fragrance Procurement


3-Ethyl-3-hexanol (CAS 597-76-2), also known as 3-ethylhexan-3-ol, is a branched-chain, tertiary alcohol with the molecular formula C8H18O and a molecular weight of approximately 130.23 g/mol [1]. It is a colorless liquid with a mild, floral odor and is found naturally as a flavor component in muscadine grapes and wines . Its structure, featuring a tertiary hydroxyl group on a branched carbon chain, distinguishes it from many other commercially available C8 alcohols, which are predominantly primary or linear in structure. This structural feature underpins its unique profile of physical properties, including a specific water solubility, boiling point, and interfacial behavior that differ meaningfully from its close structural analogs [2].

Why 3-Ethyl-3-hexanol Cannot Be Substituted with Other C8 Alcohols


Substituting 3-ethyl-3-hexanol with a generic 'C8 alcohol' like 1-octanol or 2-ethyl-1-hexanol can lead to significantly different performance outcomes in key applications. This is because its branched, tertiary structure imparts a distinct set of physicochemical properties compared to linear or primary isomers. For instance, the position of the hydroxyl group and the branching pattern directly influence critical parameters such as water solubility, interfacial adsorption energy, and reactivity towards oxidation [1]. While all are C8 alcohols, 3-ethyl-3-hexanol exhibits a unique combination of higher water solubility than linear isomers, a lower boiling point, and enhanced oxidative stability due to its tertiary nature . These quantifiable differences are not academic; they directly translate to altered performance in applications ranging from liquid-liquid extraction and emulsification to fragrance longevity and chemical stability. The following evidence guide details these specific, measurable points of differentiation.

Quantitative Comparative Evidence: 3-Ethyl-3-hexanol vs. Key C8 Alcohol Analogs


Interfacial Activity: Reduced Adsorption Energy at Oil/Water Interface vs. 4-Octanol

At the dodecane/water interface, a model for oil/water systems, 3-ethyl-3-hexanol demonstrates a quantifiably lower standard Gibbs energy of adsorption (-21.10 kJ/mol) compared to its branched isomer 4-octanol (-21.37 kJ/mol) [1]. This indicates weaker interfacial adsorption. Both branched alcohols also showed significantly less negative adsorption energies (by ~3 kJ/mol) than the linear primary alcohol, 1-octanol, confirming a class-level effect [1].

Interfacial Science Physical Chemistry Colloids

Aqueous Solubility: Higher Water Solubility vs. Linear Isomer 2-Octanol

Despite being a tertiary alcohol, 3-ethyl-3-hexanol exhibits higher water solubility than the linear secondary alcohol, 2-octanol. This is attributed to its more compact, branched alkyl chain, which reduces the hydrophobic surface area exposed to water, thereby increasing its aqueous solubility [1]. An estimated water solubility of 1485 mg/L at 25°C is reported [2], while 2-octanol has a reported water solubility of approximately 1100 mg/L [3].

Physical Chemistry Solvent Selection QSAR

Boiling Point: Lower Boiling Point vs. Primary Alcohol 2-Ethyl-1-hexanol

Branched alcohols typically exhibit lower boiling points than their linear or primary analogs due to weaker intermolecular dispersion forces [1]. 3-Ethyl-3-hexanol has a reported boiling point of 160°C [2], which is notably lower than that of the industrially significant primary alcohol 2-ethyl-1-hexanol (2-EH), which boils at approximately 184°C [3]. This difference is consistent with class-level predictions for branched vs. linear alcohols [1].

Chemical Engineering Thermodynamics Distillation

Oxidative Stability: Tertiary Alcohol Resistance to Oxidation vs. Primary Alcohols

As a tertiary alcohol, 3-ethyl-3-hexanol lacks an alpha-hydrogen atom adjacent to the hydroxyl-bearing carbon. This structural feature makes it resistant to oxidation under mild conditions where primary and secondary alcohols would be readily converted to aldehydes, ketones, or carboxylic acids [1]. For instance, a study using Jones' reagent (CrO3 in sulfuric acid) showed that 3-ethyl-3-hexanol is not oxidized to a carboxylic acid, unlike primary alcohols [2]. This contrasts with primary C8 alcohols like 1-octanol and 2-ethyl-1-hexanol, which are easily oxidized to octanoic acid and 2-ethylhexanoic acid, respectively.

Chemical Stability Organic Synthesis Oxidation

Best-Fit Application Scenarios for 3-Ethyl-3-hexanol Based on Comparative Evidence


Specialty Solvent for Liquid-Liquid Extraction and Emulsion Formulation

3-Ethyl-3-hexanol's unique interfacial adsorption profile, characterized by a standard Gibbs energy of adsorption (-21.10 kJ/mol) that is less negative than both 4-octanol and 1-octanol [1], makes it a precise tool for modulating interfacial tension in oil/water systems. This property is highly relevant for designing emulsions, optimizing liquid-liquid extraction processes in the chemical and pharmaceutical industries, and developing advanced drug delivery systems where controlled interfacial behavior is paramount. Its higher water solubility compared to linear C8 alcohols also facilitates its use in partially aqueous systems .

Oxidatively Stable Fragrance and Flavor Ingredient

The compound's naturally occurring floral odor and its presence in muscadine grapes and wines establish its relevance in the flavor and fragrance industry [1]. Crucially, its classification as a tertiary alcohol confers resistance to oxidation under conditions that would degrade common primary alcohol fragrance ingredients . This enhanced stability can lead to longer-lasting scent profiles in consumer products like soaps, perfumes, and candles, and ensures the integrity of flavor in food and beverage applications.

Synthetic Intermediate Requiring a Non-Oxidizable Tertiary Alcohol Moiety

In organic synthesis, the resistance of 3-ethyl-3-hexanol to oxidation makes it a valuable building block or protecting group for multi-step reactions where other parts of a molecule are being oxidized [1]. It can also serve as a stable, branched hydrocarbon backbone for creating surfactants, plasticizers, or specialty esters without the risk of generating unwanted oxidation byproducts during the process. This is a clear advantage over using primary C8 alcohols like 2-ethyl-1-hexanol, which would require additional protection/deprotection steps.

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